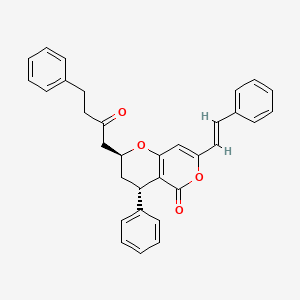
katsumadain A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Katsumadain A is a naturally occurring compound isolated from the plant Alpinia katsumadai Hayata, which belongs to the Zingiberaceae family. This compound is known for its unique diarylheptanoid scaffold incorporated into the styryl-2-pyranone moiety. This compound has been studied for its various biological activities, including its potential as an anti-emetic and its prominent inhibitory activity against the human influenza virus neuraminidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Katsumadain A has been achieved using a bioinspired, organocatalytic enantioselective 1,4-conjugate addition of styryl-2-pyranone with cinnamaldehyde, followed by a tandem Horner–Wadsworth–Emmons/oxa Michael addition . This method involves the following steps:
1,4-Conjugate Addition: The reaction between styryl-2-pyranone and cinnamaldehyde is catalyzed by an organocatalyst to form an intermediate.
Horner–Wadsworth–Emmons Reaction: The intermediate undergoes a Horner–Wadsworth–Emmons reaction to form a new compound.
Oxa Michael Addition: The final step involves an oxa Michael addition to yield this compound.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the bioinspired synthetic route mentioned above provides a highly efficient pathway for its synthesis. This method can potentially be scaled up for industrial production, given the availability of the starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
Katsumadain A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Industry: The compound’s unique structure and biological activities make it a target for further research and development in the pharmaceutical industry.
Mechanism of Action
Katsumadain A exerts its effects primarily by inhibiting the enzyme neuraminidase, which is crucial for the propagation of the influenza virus. By targeting neuraminidase, this compound prevents the release of viral particles from infected cells, thereby inhibiting the spread of the virus . The molecular targets and pathways involved in this mechanism include the binding of this compound to the active site of neuraminidase, leading to the inhibition of its enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Katsumadain B: Another compound isolated from Alpinia katsumadai Hayata with a similar diarylheptanoid scaffold.
Alnustone: A natural substance that shares structural similarities with Katsumadain A.
Artocarpin: A compound known for its neuraminidase inhibitory activity, similar to this compound.
Uniqueness
This compound is unique due to its specific inhibitory activity against the human influenza virus neuraminidase, with IC50 values ranging from 0.59 to 1.64 μM . This makes it a particularly attractive lead structure for the development of antiviral drugs. Additionally, its anti-emetic properties further distinguish it from other similar compounds.
Properties
Molecular Formula |
C32H28O4 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(2S,4S)-2-(2-oxo-4-phenylbutyl)-4-phenyl-7-[(E)-2-phenylethenyl]-3,4-dihydro-2H-pyrano[3,2-c]pyran-5-one |
InChI |
InChI=1S/C32H28O4/c33-26(18-16-23-10-4-1-5-11-23)20-28-21-29(25-14-8-3-9-15-25)31-30(35-28)22-27(36-32(31)34)19-17-24-12-6-2-7-13-24/h1-15,17,19,22,28-29H,16,18,20-21H2/b19-17+/t28-,29+/m1/s1 |
InChI Key |
IAIGBNIWSBFKNA-FIACUDKOSA-N |
Isomeric SMILES |
C1[C@H](OC2=C([C@@H]1C3=CC=CC=C3)C(=O)OC(=C2)/C=C/C4=CC=CC=C4)CC(=O)CCC5=CC=CC=C5 |
Canonical SMILES |
C1C(OC2=C(C1C3=CC=CC=C3)C(=O)OC(=C2)C=CC4=CC=CC=C4)CC(=O)CCC5=CC=CC=C5 |
Synonyms |
katsumadain A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















